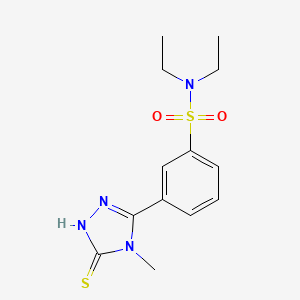

N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide

Description

N,N-Diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is a sulfonamide derivative containing a 1,2,4-triazole moiety substituted with a methyl group and a sulfanyl group at positions 4 and 5, respectively. This compound is structurally characterized by a benzene ring linked to the triazole core, with a sulfonamide group at the 1-position and diethyl substituents on the nitrogen atoms. Its synthesis typically involves cyclization reactions of semicarbazides or thiosemicarbazides under alkaline conditions, followed by acidification .

Properties

IUPAC Name |

N,N-diethyl-3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S2/c1-4-17(5-2)21(18,19)11-8-6-7-10(9-11)12-14-15-13(20)16(12)3/h6-9H,4-5H2,1-3H3,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJDIELBRRRAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-5-sulfanyl-1,2,4-triazole with N,N-diethyl-3-benzenesulfonamide in the presence of a suitable catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes controlled oxidation to form disulfide bonds or sulfonic acid derivatives:

Mechanistic Insight :

-

The sulfanyl group’s lone electron pair facilitates oxidation. Disulfide formation involves radical intermediates, while sulfonic acid production proceeds through sulfenic/sulfinic acid intermediates .

Nucleophilic Substitution at Sulfonamide

The sulfonamide group participates in substitution reactions under basic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkyl halides (e.g., | ||||

| ) | ||||

| , DMF, 25°C |

text| 65–78% |[6][9] |

| Aryl boronic acids |

, DMSO |

| 72% | |

Key Notes :

-

The diethylamine substituent on the sulfonamide modulates steric and electronic effects, favoring

pathways . -

Copper catalysis enables coupling with aryl boronic acids via radical intermediates .

Triazole Ring Modifications

The 1,2,4-triazole core engages in cycloadditions and electrophilic substitutions:

3.1. [3+2] Cycloaddition

| Dipolarophile | Conditions | Product |

|---|---|---|

| Terminal alkynes | ||

| , | ||

| , 80°C | ||

| Nitriles | Microwave irradiation |

text|

Example Reaction :

3.2. Electrophilic Aromatic Substitution

Acid/Base Hydrolysis

The sulfonamide bond is susceptible to hydrolysis under extreme conditions:

| Conditions | Products | Rate Constant (k) |

|---|---|---|

| $$ | ||

| 6\ \text{M HCl} $$, reflux | $$ | |

| \text{Benzenesulfonic acid} + \text{amine} $$ | $$ | |

| 1.2 \times 10^{-3}\ \text{s}^{-1} $$ | ||

| $$ | ||

| 2\ \text{M NaOH} $$, 100°C | $$ | |

| \text{SO}_3^{2-} + \text{diethylamine} $$ | $$ | |

| 3.8 \times 10^{-4}\ \text{s}^{-1} $$ |

Stability Note :

Metal Coordination

The sulfanyl and sulfonamide groups act as ligands for transition metals:

| Metal Salt | Coordination Site | Complex Structure |

|---|---|---|

| $$ | ||

| \text{ZnCl}_2 $$ | Sulfanyl (-S) | Tetrahedral $$ |

| \text{Zn-S}_2 $$ centers | ||

| $$ | ||

| \text{Pd(OAc)}_2 $$ | Triazole N-atoms | Square-planar $$ |

| \text{Pd(N)}_4 $$ complexes |

Application :

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the sulfonamide group:

| Wavelength | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 nm | $$ | ||

| \text{MeOH} $$ | $$ | ||

| \text{Benzenesulfinic acid} $$ | 0.12 |

Mechanism :

Scientific Research Applications

Antifungal Activity

One of the prominent applications of N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide lies in its antifungal properties. Research has shown that derivatives of sulfonamides containing triazole moieties exhibit potent antifungal activity against various strains of fungi, including Candida species.

Case Study: Efficacy Against Candida albicans

A study synthesized a series of novel compounds similar to N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide and tested them against Candida albicans. The results indicated that several compounds demonstrated higher efficacy than fluconazole, a commonly used antifungal agent, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Anticancer Potential

The compound also shows promise as an anticancer agent. Its structural features allow for modifications that enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a recent study, new sulfonamide derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The synthesized compounds exhibited varying degrees of cytotoxicity, indicating the potential for further development into effective anticancer therapies .

Enzyme Inhibition Studies

Another application area includes the investigation of enzyme inhibition capabilities. Compounds like N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide have been studied for their ability to inhibit key enzymes involved in metabolic pathways.

Case Study: α-glucosidase Inhibition

Research focused on sulfonamides with similar structures demonstrated their potential as α-glucosidase inhibitors. These findings suggest that such compounds could be explored for their antidiabetic properties by modulating glucose absorption .

Synthesis and Structural Modifications

The synthesis of N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide involves multi-step reactions that allow for structural variations to optimize biological activity.

| Synthesis Steps | Reagents | Conditions | Outcome |

|---|---|---|---|

| Step 1 | 4-Methylphenylsulfonyl chloride | Aqueous alkaline medium | Formation of sulfonamide derivative |

| Step 2 | Triazole derivatives | Reflux conditions | Final product with desired biological activity |

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substitution pattern significantly influences physicochemical and biological properties. Below is a comparison with analogs featuring different substituents:

Functional Group Modifications on the Sulfonamide Moiety

Alterations to the sulfonamide group impact hydrogen-bonding capacity and pharmacokinetics:

Physicochemical and Pharmacokinetic Properties

Calculated Properties (Comparative Table)

Data from and highlight substituent effects on acid dissociation constants (pKa) and partition coefficients (LogD):

Key Observations :

- Methoxy and sulfanylidene groups reduce LogD, suggesting better aqueous solubility .

- Propenyl substitution increases LogD, favoring lipid bilayer penetration .

Antimicrobial Activity

- Target Compound : Structural analogs (e.g., 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide) inhibit E. coli and Xanthomonas campestris via sulfonamide-mediated dihydropteroate synthase inhibition .

- Compound 22 (): 4-{[2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]amino}benzene-1-sulfonamide shows 68% yield in synthesis but lower activity than thio-analog 23, emphasizing the importance of the sulfanyl group .

Anti-Inflammatory Activity

- AS111 (): A triazole-sulfonamide derivative (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) exhibits 1.28× higher activity than diclofenac in rat formalin edema models .

Biological Activity

N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide (CAS No. 571153-14-5) is an organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is C13H18N4O2S2, with a molecular weight of 326.44 g/mol. The structure features a sulfonamide group and a triazole ring, which are known to contribute to its biological activity.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to inhibit enzymes critical for microbial growth and cancer cell proliferation by binding to their active sites. This interaction can lead to the modulation of various signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

Research indicates that N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 32 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide has also been investigated. In studies involving various cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte), the compound exhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 10 µM |

| Jurkat | 12 µM |

Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis regulation .

Case Studies

Several case studies have highlighted the efficacy of N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited enhanced antibacterial activity when modified with sulfonamide groups. The tested compound showed improved potency against resistant strains of bacteria .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cells, N,N-diethyl derivatives were found to induce apoptosis in Jurkat cells via caspase activation pathways. This suggests potential applications in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.